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molecular formula C17H13Cl2N3O B1603500 (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone CAS No. 37945-07-6

(5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone

Cat. No. B1603500
M. Wt: 346.2 g/mol
InChI Key: CPBUCUDVFXOMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04082764

Procedure details

A solution of 33 parts of 6-chloro-3-chloroacetylamino-3,4-dihydro-4-hydroxy-2-methyl-4-phenylquinazoline in 500 volume parts of formic acid is refluxed for 2.5 hours, followed by subjecting to distillation to remove the excess formic acid. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate, and extracted with ethylacetate. The ethyl acetate layer is washed with water and dried over sodium sulfate, followed by distilling off the solvent. The resulting product is recovered by filtration and washed with ether and then dried, whereby 5-chloro-2-(3-chloromethyl-5-methyl-s-triazol-4-yl) benzophenone are obtained as crystals. Recrystallization from acetoneether gives colorless granules melting at 140° to 142° C. Yield: 86%.
[Compound]
Name
33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-3-chloroacetylamino-3,4-dihydro-4-hydroxy-2-methyl-4-phenylquinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[N:6]([NH:13][C:14](=O)[CH2:15][Cl:16])[C:5]2([OH:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(O)=O>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([N:8]2[C:7]([CH3:12])=[N:6][N:13]=[C:14]2[CH2:15][Cl:16])=[C:4]([CH:3]=1)[C:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:24]

Inputs

Step One
Name
33
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
6-chloro-3-chloroacetylamino-3,4-dihydro-4-hydroxy-2-methyl-4-phenylquinazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(N(C(=NC2=CC1)C)NC(CCl)=O)(C1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
by subjecting to distillation
CUSTOM
Type
CUSTOM
Details
to remove the excess formic acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
WASH
Type
WASH
Details
The ethyl acetate layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent
FILTRATION
Type
FILTRATION
Details
The resulting product is recovered by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)C2=CC=CC=C2)C1)N1C(=NN=C1C)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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